5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a thiazole ring, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from 2-aminothiazole.
Coupling Reaction: The piperazine intermediate is then coupled with the thiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation reaction where the coupled product is reacted with a pentanoyl chloride derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group in the pentanamide chain.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions on the fluorophenyl group can yield various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is of significant interest in medicinal chemistry for its potential therapeutic properties. It is investigated for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The thiazole ring is known for its bioactive properties, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine: A simpler analog lacking the thiazole and pentanamide moieties.
N-(1,3-thiazol-2-yl)pentanamide: Lacks the piperazine and fluorophenyl groups.
5-oxo-N-(1,3-thiazol-2-yl)pentanamide: Lacks the piperazine and fluorophenyl groups.
Uniqueness
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity, while the piperazine and thiazole rings contribute to its overall bioactivity and pharmacokinetic profile.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C18H21FN4O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C18H21FN4O2S/c19-14-4-6-15(7-5-14)22-9-11-23(12-10-22)17(25)3-1-2-16(24)21-18-20-8-13-26-18/h4-8,13H,1-3,9-12H2,(H,20,21,24) |
InChI Key |
HFBFALASRKDYOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.